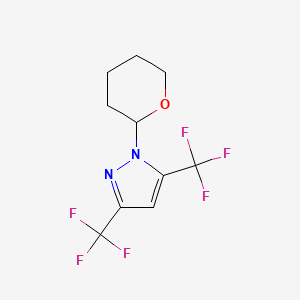
1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a tetrahydropyran group and two trifluoromethyl groups
Métodos De Preparación
The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole typically involves the following steps:
-
Synthetic Routes: : The preparation begins with the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketoneThe trifluoromethyl groups are introduced through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
-
Reaction Conditions: : The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yields and purity of the final product. For example, the nucleophilic substitution reaction may require an aprotic solvent and a base to facilitate the reaction .
-
Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the consistent quality of the product .
Análisis De Reacciones Químicas
1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives .
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives .
-
Substitution: : The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides .
-
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazoline derivatives .
Aplicaciones Científicas De Investigación
1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole has several scientific research applications:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules.
-
Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery .
-
Medicine: : The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases .
-
Industry: : In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets:
-
Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites .
-
Pathways Involved: : The pathways affected by the compound depend on its specific interactions with molecular targets. These pathways may include signal transduction, metabolic processes, or gene expression .
Comparación Con Compuestos Similares
1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds: : Similar compounds include other pyrazole derivatives such as 1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole and 1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-pyrazole .
-
Uniqueness: : The presence of two trifluoromethyl groups in this compound imparts unique chemical properties such as increased lipophilicity and metabolic stability.
Propiedades
Fórmula molecular |
C10H10F6N2O |
|---|---|
Peso molecular |
288.19 g/mol |
Nombre IUPAC |
1-(oxan-2-yl)-3,5-bis(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H10F6N2O/c11-9(12,13)6-5-7(10(14,15)16)18(17-6)8-3-1-2-4-19-8/h5,8H,1-4H2 |
Clave InChI |
VIJFSJXNYGIJMP-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-Bromo-3,6-dimethyl-4H-[1,4'-bipyridazin]-6'(1'H)-one](/img/structure/B12927925.png)

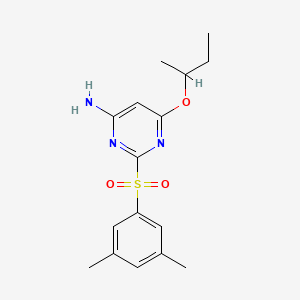
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12927942.png)
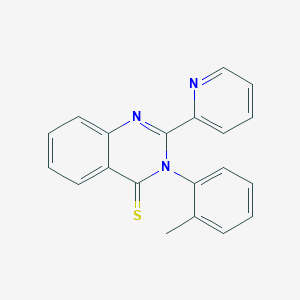
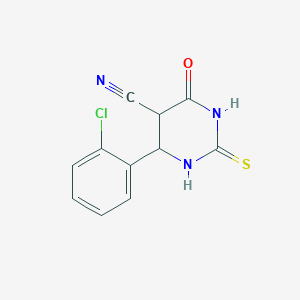
![rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12927969.png)


![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B12927984.png)
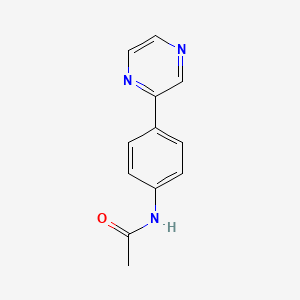
![3,10,14-trimethyl-6-propan-2-yl-15-oxatetracyclo[9.4.0.01,14.03,7]pentadecan-12-one](/img/structure/B12927988.png)


